molecular formula C7H11BrN2O4S B8136707 (4-Bromobenzyl)hydrazine sulfate

(4-Bromobenzyl)hydrazine sulfate

Cat. No.: B8136707
M. Wt: 299.14 g/mol
InChI Key: SPQTWAZLZKKNEK-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)hydrazine sulfate is an organobromine compound with the chemical formula C₇H₈BrN₂·H₂SO₄. It is a pale yellow to colorless solid, soluble in polar solvents like ethanol and dichloromethane . As a hydrazine derivative, it serves as a critical intermediate in pharmaceutical synthesis, particularly in constructing hydrazone linkages for anticancer and antimicrobial agents .

Properties

IUPAC Name

(4-bromophenyl)methylhydrazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.H2O4S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQTWAZLZKKNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Br.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromobenzyl)hydrazine sulfate typically involves several steps, including diazotization, reduction, purification, and salification . One common method starts with the diazotization of 4-bromoaniline to form a diazonium salt, which is then reduced using zinc powder and concentrated hydrochloric acid. The resulting product is purified and converted to the sulfate salt using acetone .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves maintaining strong acidity during the diazotization and reduction steps to ensure complete reactions. The use of acetone in the salification step helps improve the purity and appearance of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzyl)hydrazine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzyl hydrazines .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Substituent Effects on Physicochemical Properties

Key substituents in analogous compounds include halogens (Br, Cl, F), nitro (-NO₂), and sulfonyl (-SO₂) groups. These substituents influence melting points, solubility, and spectroscopic signatures:

Compound Substituent(s) Melting Point (°C) Notable Spectral Data (¹H-NMR, δ ppm) Reference
(4-Bromobenzyl)hydrazine 4-Br (benzyl) Not reported Aromatic H: 7.3–7.6 (d, 2H)
Compound 4l 4-Br (sulfonyl) 218–220 Methoxy H: 3.8 (s, 3H); SO₂ signals
Compound 4m 4-Cl (sulfonyl) 210–212 Methoxy H: 3.8 (s, 3H)
Compound 4n 4-NO₂ (sulfonyl) 225–227 NO₂ IR stretch: 1530 cm⁻¹

Key Observations :

  • Bromine’s electron-withdrawing effect increases molecular stability, reflected in higher melting points for brominated sulfonates (e.g., 4l vs. 4m) .
  • Nitro groups introduce strong IR absorption bands (~1530 cm⁻¹), absent in halogenated analogs .
Antibacterial Activity
  • Bromo-substituted hydrazones exhibit enhanced antibacterial activity compared to nitro or chloro analogs. For example, Br-substituted derivatives showed 2–4× higher inhibition against E. coli and S. aureus due to increased lipophilicity enhancing membrane penetration .
Anticancer Activity
  • Hydrazine sulfate (parent compound) demonstrated mixed results in clinical trials: Positive: Inhibited Walker 256 carcinosarcoma growth in rats . Negative: No survival benefit in human NSCLC trials .
  • Brominated derivatives like 4l (sulfonated hydrazine) showed moderate cytotoxicity in cancer cell lines, likely due to Br’s ability to disrupt DNA replication .

Metabolic and Toxicity Profiles

  • Metabolism: Disubstituted hydrazines (e.g., procarbazine) are metabolized by mitochondrial monoamine oxidase to azo derivatives, which may induce neurotoxicity . Bromine’s steric bulk may slow metabolic degradation compared to smaller substituents like Cl .

Structural and Crystallographic Comparisons

  • Crystal Packing : Bromine’s van der Waals radius (1.85 Å) creates distinct π-π stacking distances in sulfonylhydrazides (e.g., 3.8 Å for Br vs. 3.6 Å for Cl) .
  • Torsional Angles : Br-substituted compounds exhibit smaller torsion angles (5–10°) in sulfonamide linkages, enhancing planarity and intermolecular interactions .

Biological Activity

(4-Bromobenzyl)hydrazine sulfate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is derived from 4-bromobenzylhydrazine, which features a bromine atom substituted on a benzyl group attached to a hydrazine moiety. Its chemical formula is C9H11BrN2O4SC_9H_{11}BrN_2O_4S, and it is typically encountered in its sulfate form for enhanced solubility and stability.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study conducted by Kumar et al. highlighted the compound's effectiveness against Salmonella typhi and Bacillus subtilis, where it showed moderate to strong activity.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. It has shown promising results against common fungal pathogens, indicating its potential as an antifungal agent.

Anticancer Activity

The compound's anticancer properties have also been investigated. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Enzyme Inhibition

This compound has been reported to inhibit several key enzymes, which may contribute to its therapeutic effects:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases.
  • Urease : The compound has shown strong inhibitory effects on urease, which could be beneficial in managing urinary tract infections.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various derivatives of this compound. The derivatives were screened for their biological activities, revealing that modifications in the chemical structure could enhance or diminish their pharmacological effects.

Key Findings:

  • Synthesis Methodology : The synthesis typically involves diazotization followed by reduction processes using zinc powder and concentrated hydrochloric acid, yielding high-purity products with minimal impurities.
  • Biological Screening : A systematic screening approach was adopted to evaluate the antibacterial and antifungal activities of synthesized compounds, with several derivatives showing enhanced activity compared to the parent compound.

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